molecular formula C13H15NO3S B1299052 [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid CAS No. 380545-88-0

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid

Cat. No. B1299052
CAS RN: 380545-88-0
M. Wt: 265.33 g/mol
InChI Key: WKUGHBQRVZVCHZ-UHFFFAOYSA-N
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Description

“[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid” is a chemical compound with the molecular formula C23H21N5O3S . It has a molecular weight of 447.5 g/mol . The compound is also known by several synonyms, including MLS000716428, SMR000277945, CHEMBL1432332, and BDBM47612 .


Molecular Structure Analysis

The compound has a complex structure that includes a quinoline ring, a triazino ring, and an acetic acid group . The InChI code for the compound is InChI=1S/C23H21N5O3S/c1-14-8-9-18-16 (11-14)21-22 (28 (18)12-20 (30)31)24-23 (26-25-21)32-13-19 (29)27-10-4-6-15-5-2-3-7-17 (15)27/h2-3,5,7-9,11H,4,6,10,12-13H2,1H3, (H,30,31) .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 3.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 5, and a topological polar surface area of 127 Ų . The compound has a formal charge of 0 .

Scientific Research Applications

Gas Sensing Technology

BAS 02992768: has potential applications in gas sensing technology, particularly for detecting SO2 gas molecules . The compound’s sensitivity and selectivity make it a promising candidate for environmental monitoring and industrial safety systems .

Photocatalysis

The quinoline derivatives of BAS 02992768 can be utilized in photocatalytic processes . These processes are crucial for environmental remediation and energy conversion, such as in water splitting to generate hydrogen fuel .

Medicinal Chemistry

Quinoline motifs, which are part of BAS 02992768’s structure, are significant in medicinal chemistry. They are found in various therapeutic agents and have a broad spectrum of bio-responses, including anticancer , antioxidant , and anti-inflammatory activities .

Antileishmanial Agents

Derivatives of BAS 02992768 have been synthesized and evaluated for their efficacy against visceral leishmaniasis . Some compounds have shown promising in vitro and in vivo antileishmanial activity, making them potential candidates for drug development .

Analgesic and Anti-inflammatory Applications

The compound’s derivatives are also explored for their analgesic and anti-inflammatory properties. These applications are vital for the development of new pain relief and anti-inflammatory medications .

Green Chemistry

BAS 02992768 is involved in synthetic routes that align with the principles of green chemistry . These include solvent-free conditions and the use of eco-friendly catalysts, contributing to more sustainable chemical processes .

Antimicrobial and Antituberculosis

The quinoline derivatives exhibit antimicrobial and antituberculosis activities. This opens up avenues for the compound’s application in combating infectious diseases caused by various microbial pathogens .

Novel Data Storage Systems

The unique electronic properties of BAS 02992768 derivatives make them suitable for applications in novel data storage systems . This could lead to advancements in information technology and data management .

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUGHBQRVZVCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353014
Record name BAS 02992768
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid

CAS RN

380545-88-0
Record name BAS 02992768
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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